molecular formula C17H14ClNO2 B8625586 6-Chloro-1-(propylamino)anthracene-9,10-dione CAS No. 61100-58-1

6-Chloro-1-(propylamino)anthracene-9,10-dione

Cat. No. B8625586
M. Wt: 299.7 g/mol
InChI Key: CUVBVMIRTAUGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041053

Procedure details

If the procedure indicated is followed but isopropylamine is replaced by propylamine, 22 g of 1-propylamino-7-chloroanthraquinone are obtained. The nitrobenzene/methanol mother liquor is concentrated and the residue is treated with methanol and with a little nitrobenzene. After working up, 8 g of 1-propylamino-6-chloroanthraquinone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)(C)C.[CH2:5]([NH2:8])[CH2:6][CH3:7].C(N[C:13]1[C:26]2[C:25](=[O:27])[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:28])[CH:23]=3)[C:18](=[O:29])[C:17]=2[CH:16]=[CH:15][CH:14]=1)CC>>[CH2:5]([NH:8][C:16]1[C:17]2[C:18](=[O:29])[C:19]3[C:24](=[CH:23][C:22]([Cl:28])=[CH:21][CH:20]=3)[C:25](=[O:27])[C:26]=2[CH:13]=[CH:14][CH:15]=1)[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
C(CC)NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained
CONCENTRATION
Type
CONCENTRATION
Details
The nitrobenzene/methanol mother liquor is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with methanol and with a little nitrobenzene

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04041053

Procedure details

If the procedure indicated is followed but isopropylamine is replaced by propylamine, 22 g of 1-propylamino-7-chloroanthraquinone are obtained. The nitrobenzene/methanol mother liquor is concentrated and the residue is treated with methanol and with a little nitrobenzene. After working up, 8 g of 1-propylamino-6-chloroanthraquinone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)(C)C.[CH2:5]([NH2:8])[CH2:6][CH3:7].C(N[C:13]1[C:26]2[C:25](=[O:27])[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:28])[CH:23]=3)[C:18](=[O:29])[C:17]=2[CH:16]=[CH:15][CH:14]=1)CC>>[CH2:5]([NH:8][C:16]1[C:17]2[C:18](=[O:29])[C:19]3[C:24](=[CH:23][C:22]([Cl:28])=[CH:21][CH:20]=3)[C:25](=[O:27])[C:26]=2[CH:13]=[CH:14][CH:15]=1)[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
C(CC)NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained
CONCENTRATION
Type
CONCENTRATION
Details
The nitrobenzene/methanol mother liquor is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with methanol and with a little nitrobenzene

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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